molecular formula C22H30N2O5S B2812456 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide CAS No. 1797073-35-8

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide

Cat. No.: B2812456
CAS No.: 1797073-35-8
M. Wt: 434.55
InChI Key: MOOJDUQFOXECDP-UHFFFAOYSA-N
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Description

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is a useful research compound. Its molecular formula is C22H30N2O5S and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A study by Palchikov, Prid’ma, and Kas’yan (2014) focused on the synthesis and aminolysis of a glycidyl derivative obtained by reacting N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. This research determined the regioselectivity of these transformations through IR, 1H NMR spectroscopy, and mass spectrometry Palchikov, Prid’ma, & Kas’yan, 2014.

Physicochemical and Ecotoxicity Studies

Sardar et al. (2018) synthesized and characterized four new protic ionic liquids (PILs) featuring the camphorsulfonate anion and examined their physicochemical properties, Brönsted acidity, and ecotoxicity. This work highlighted the potential of these substances in providing non-toxic variants of ionic liquids, exploring the effect of alkyl and aromatic substitution on the imidazolium cation Sardar et al., 2018.

Intermolecular Interactions and Complexation

Research by Khrustalev, Krasnov, and Timofeeva (2008) examined weak interactions in barbituric acid derivatives, discovering unusually stable intermolecular organic “sandwich” complexes. The study focused on the interplay between π–π stacking and hydrogen bonding interactions, offering insights into the molecular stability and interaction dynamics Khrustalev, Krasnov, & Timofeeva, 2008.

Complexation with Metal Salts

Sokol et al. (2002) explored the structure and complexation peculiarities of 1-(3,3-Dimethyl-3,4-dihydroisoquinoline-1-yl)-1-(quinoline-2-yl)methane with metal salts. This work provided valuable insights into the flattened structure of the molecule and its stabilization by intramolecular hydrogen bonds Sokol et al., 2002.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-21(2)16-8-9-22(21,19(25)11-16)14-30(27,28)23-17-7-6-15-5-4-10-24(18(15)12-17)20(26)13-29-3/h6-7,12,16,23H,4-5,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOJDUQFOXECDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCCN4C(=O)COC)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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